molecular formula C9H6ClNO2 B13914568 3-Chloroindolizine-6-carboxylic acid

3-Chloroindolizine-6-carboxylic acid

Cat. No.: B13914568
M. Wt: 195.60 g/mol
InChI Key: PTSASFXUBOZJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroindolizine-6-carboxylic acid is a heterocyclic compound featuring an indolizine core (a fused bicyclic structure comprising a six-membered benzene ring and a five-membered nitrogen-containing ring). The molecule is substituted with a chlorine atom at position 3 and a carboxylic acid group at position 5. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

3-chloroindolizine-6-carboxylic acid

InChI

InChI=1S/C9H6ClNO2/c10-8-4-3-7-2-1-6(9(12)13)5-11(7)8/h1-5H,(H,12,13)

InChI Key

PTSASFXUBOZJGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroindolizine-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 3-Chloroindolizine-6-carboxylic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Chloroindolizine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloroindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents CAS No. Key Properties/Applications References
3-Chloroindolizine-6-carboxylic acid Indolizine Cl (C3), COOH (C6) Not provided Potential bioactive intermediate Inferred
6-Amino-indolizine-3-carboxylic acid Indolizine NH₂ (C6), COOH (C3) 1897520-87-4 Predicted pKa: 1.62; research applications
3-Chloro-1H-indazole-6-carboxylic acid Indazole Cl (C3), COOH (C6) 1556131-93-1 High structural similarity (0.98)
6-Chloro-1H-indole-3-carboxylic acid Indole Cl (C6), COOH (C3) 766557-02-2 Similarity: 0.80; agrochemical uses
3-Acetylindolizine-1-carboxylic acid Indolizine Acetyl (C3), COOH (C1) 120221-69-4 Altered electronic effects due to acetyl
Methyl 6-chlorooxoindoline-3-carboxylate Indoline (saturated) Cl (C6), COOMe (C3) 151056-78-9 Ester form; lab reagent

Analysis of Structural and Functional Variations

Core Heterocycle Differences
  • Indolizine vs. Indazole/Indole: Indolizine’s fused bicyclic system has one nitrogen atom, while indazole (two adjacent nitrogens) and indole (one nitrogen) exhibit distinct aromaticity and electronic profiles. Indoline derivatives (e.g., Methyl 6-chlorooxoindoline-3-carboxylate) are partially saturated, reducing aromaticity and increasing conformational flexibility .
Substituent Position and Electronic Effects
  • Chlorine at C3 vs. C6 :
    • In 3-Chloroindolizine-6-carboxylic acid, the chlorine at C3 is meta to the carboxylic acid (C6), creating electron-withdrawing effects that may enhance the acidity of the COOH group. In contrast, 6-Chloro-1H-indole-3-carboxylic acid places chlorine at C6, altering resonance stabilization .
  • Conversely, indole-based analogs with COOH at C3 (e.g., 6-Chloro-1H-indole-3-carboxylic acid) may exhibit different binding affinities due to spatial orientation .
Functional Group Modifications
  • Amino vs. Chloro Substituents: 6-Amino-indolizine-3-carboxylic acid replaces chlorine with an amino group (NH₂), increasing basicity and hydrogen-bonding capacity compared to the chloro analog .
  • Ester vs. Carboxylic Acid :
    • Methyl 6-chlorooxoindoline-3-carboxylate’s ester group (COOMe) offers improved lipid solubility over carboxylic acids, influencing pharmacokinetic properties .

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